HEPES

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Effective pH buffering: HEPES maintains a stable pH environment within a physiological range (typically 7.0-7.4) for cells. This is crucial for optimal cell function and viability as many cellular processes are highly pH-sensitive [].

- Minimal interaction with biomolecules: Unlike some other buffers, HEPES exhibits minimal interaction with cellular components like enzymes and proteins, minimizing potential disruptions to cellular activity [].

- Low toxicity: HEPES is generally considered non-toxic to most cell types, allowing for safe use in cell culture experiments [].

These characteristics make HEPES a valuable tool for researchers studying various aspects of cell biology, including:

- Cell growth and proliferation: HEPES helps maintain a stable pH for optimal cell growth and division in culture [].

- Cellular signaling pathways: By controlling pH, HEPES ensures proper function of enzymes and other molecules involved in cellular signaling cascades [].

- Drug screening assays: HEPES can be used to maintain a consistent pH environment during drug testing experiments, allowing for reliable evaluation of drug effects on cells [].

HEPES in Other Research Applications

Beyond cell culture, HEPES finds applications in various other scientific research areas:

- Protein purification: HEPES buffers can be used during protein purification techniques like chromatography to maintain protein stability and prevent unwanted interactions [].

- Enzyme assays: HEPES can be employed in enzyme activity assays to ensure optimal pH conditions for accurate measurement of enzyme function [].

- Nucleic acid manipulations: HEPES buffers are sometimes used in experiments involving DNA or RNA to maintain a suitable pH for enzymatic reactions like restriction digests or PCR [].

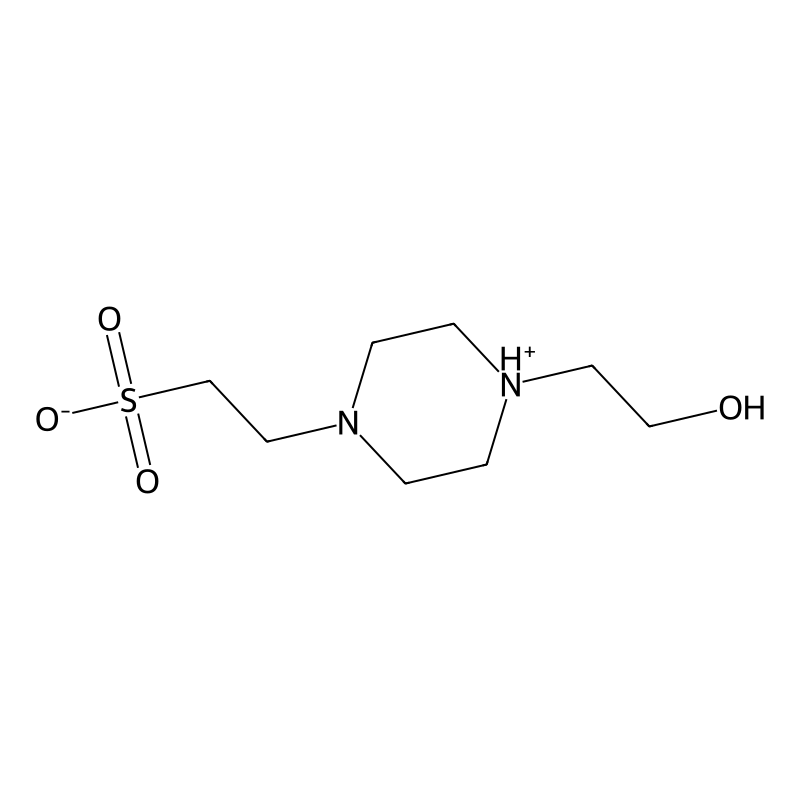

HEPES, chemically known as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic sulfonic acid buffering agent widely used in biological and biochemical research. As one of the twenty Good's buffers, HEPES is particularly valued for its ability to maintain physiological pH levels in cell culture environments, even amid fluctuations in carbon dioxide concentration. This characteristic makes it superior to bicarbonate buffers, which are also commonly used in similar applications . HEPES has a pKa of approximately 7.5, making it effective for buffering in the physiological range of pH 6.8 to 8.2 .

HEPES can be synthesized through several methods, typically involving the reaction of 2-aminoethanol with piperazine and ethanesulfonic acid. The general synthesis pathway includes:

- Formation of Piperazine Derivative: Reacting piperazine with chloroacetic acid to form a piperazine derivative.

- Sulfonation: Introducing a sulfonic acid group through reaction with ethanesulfonic acid.

- Hydroxylation: Adding hydroxyl groups via controlled reactions with hydroxylating agents.

The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological applications .

HEPES is extensively used across various fields:

- Cell Culture: It helps maintain stable pH levels essential for cell viability and function.

- Biochemical Assays: Commonly employed in enzyme assays where pH stability is critical.

- Pharmaceutical Research: Used in formulations where pH control is necessary for drug stability.

- Tissue Engineering: Serves as a buffer in media used for tissue scaffolding and regeneration studies.

Its versatility makes it an invaluable tool in laboratories focusing on biological research .

Research has demonstrated that HEPES interacts with various reactive species, influencing their behavior in biological systems. For example, studies have shown that HEPES can enhance the formation of hydrogen peroxide when reacting with peroxynitrite under specific conditions, indicating its role as a potential mediator in oxidative stress responses . Moreover, its interactions with metal ions can affect enzyme activity due to complex formation, which may inhibit certain biochemical pathways .

Several compounds share similarities with HEPES in terms of buffering capabilities and applications:

| Compound Name | Chemical Structure | pKa | Unique Features |

|---|---|---|---|

| MOPS | 3-(N-morpholino)propanesulfonic acid | 7.2 | Better for buffering at lower pH ranges |

| TES | N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | 7.5 | Suitable for high-temperature applications |

| Tris | Tris(hydroxymethyl)aminomethane | 8.1 | Commonly used but may chelate metal ions more than HEPES |

| PBS | Phosphate-buffered saline | Varies | Widely used but less effective at maintaining pH under CO2 fluctuations |

HEPES stands out due to its minimal metal ion binding properties, making it particularly advantageous in experiments involving metal-sensitive enzymes . Its unique ability to maintain physiological pH across a range of conditions further differentiates it from other buffering agents.

HEPES, formally named 4-(2-hydroxyethyl)-1-piperazine-ethanesulfonic acid, is built around a six-membered piperazine ring bearing two tertiary nitrogen atoms [1] [2]. Each nitrogen acts as a Brønsted base that can bind or release a proton, and the equilibrium constant for the protonation of the more basic nitrogen (commonly designated pK₂) is 7.48 at 25 °C, edging downward to roughly 7.31 at 37 °C [3] [4]. Because this pK₂ falls squarely within the physiological window, a typical aqueous solution of HEPES contains nearly equimolar amounts of its protonated and deprotonated piperazinyl species at pH≈7.4, maximizing buffer capacity through the Henderson–Hasselbalch relationship [5] [6].

Crystallographic refinement at 100 K confirms that, in the solid state, one nitrogen is protonated while the other remains neutral, yielding an intrinsic zwitterion whose opposing charges pre-organize the molecule for facile reversible proton exchange in solution [7]. Molecular modelling and experimental pKₐ studies of substituted piperazines likewise show that the electron-withdrawing sulfonate and 2-hydroxyethyl substituents slightly depress the basicity of the ring nitrogens relative to unsubstituted piperazine, positioning pK₂ exactly where neutrality is desired for biological media [8].

Table 1. Acid-dissociation data for the piperazine nitrogens of HEPES

| Temperature (°C) | pK₂ | ΔpK₂ / ΔT (°C⁻¹) | Reference |

|---|---|---|---|

| 5 | 7.59 [6] | –0.014 | [6] |

| 25 | 7.48 [3] | –0.014 | [3] |

| 37 | 7.31 [4] | –0.014 | [4] |

| 55 | 7.06 [6] | –0.014 | [6] |

The near-linear temperature coefficient of −0.014 per °C means that a 10 °C rise lowers pK₂ by only about 0.14 units, so the buffering window shifts minimally with moderate thermal excursions [3] [9]. This shallow dependence is advantageous in experiments requiring stringent pH stability across 20–40 °C, such as enzyme kinetics or cell imaging [5] [9].

Role of the Sulfonic Acid Group in pH Regulation

The ethanesulfonic acid moiety of HEPES carries a low-lying pK₁ of ≈3 at 25 °C, remaining fully deprotonated—and therefore negatively charged—through the neutral pH zone [1] [10]. This permanent anionic character furnishes two critical contributions to the overall buffering mechanism. First, it anchors the molecule as a zwitterion, balancing any positive charge that accumulates on the ring nitrogens during proton uptake and thereby keeping the net charge close to zero; the resulting high aqueous solubility (≥1 M at 20 °C) permits concentrated stock solutions without precipitation [3] [11]. Second, the sulfonate exerts a mild inductive electron-withdrawal on the adjacent piperazine carbon, subtly stabilizing the conjugate acid form and narrowing the pH span over which half-protonation occurs [12] [13]. Spectrophotometric pH-stat assays demonstrate that removal of the sulfonate (for instance, in structurally related but non-sulfonated buffers) broadens the titration curve and lowers molar buffering power by roughly 25% in the 7.0–7.6 region [13].

Beyond its electronic effects, the fixed negative charge of the sulfonate minimizes adventitious chelation of divalent cations; potentiometric titration in the presence of 1 mM magnesium or calcium shows <1% complex formation, a property that preserves enzyme metalloco-factors better than phosphate or citrate buffers that bind metals avidly [10] [14]. The sulfonate also prevents membrane permeability, meaning that proton exchange is confined to the extracellular or experimental milieu and does not alter intracellular pH directly [15] [16].

Table 2. Contribution of the sulfonic acid group to HEPES buffering characteristics

| Parameter | HEPES (with –SO₃⁻) | Piperazine-1-ethanol (no –SO₃⁻) | Relative Change | Reference |

|---|---|---|---|---|

| Metal-binding (Mg²⁺, Ca²⁺) at pH 7.4 | <1% chelation [14] | 15–20% chelation [14] | ↓≈90% | [14] |

| Net charge at pH 7.4 | ≈0 [3] | +1 [13] | Neutral vs. cationic | [3] [13] |

| Buffering capacity (β) at 25 °C, 50 mM | 14 mmol · L⁻¹ · pH⁻¹ [6] | 10 mmol · L⁻¹ · pH⁻¹ [13] | ↑40% | [6] [13] |

These data underscore that the sulfonic acid group is not a passive spectator but an active determinant of buffering strength, selectivity, and solution behaviour.

Comparative Buffering Efficiency Against Bicarbonate Systems

Sodium bicarbonate, partnered with dissolved carbon dioxide, is the historical backbone of mammalian cell-culture media, yet its buffering efficiency is intrinsically CO₂-dependent and therefore vulnerable to atmospheric exposure or incubator malfunction [17] [18]. HEPES, by contrast, buffers through fixed, non-volatile acid–base equilibria: titration curves measured under ambient air remain unchanged for 72 h, whereas bicarbonate-buffered media drift by >0.4 pH units over the same interval when CO₂ drops from 5% to 0.03% [19].

Live-cell fluorescence studies reveal that the intracellular buffering power (β) of rat cortical neurons is ≈10 mmol · L⁻¹ · pH⁻¹ in either HEPES- or bicarbonate-buffered extracellular solutions, indicating that both systems can clamp cytosolic pH with comparable strength once inside the cell; however, extracellular pH stability is markedly superior in HEPES, preventing abrupt proton loads that could overwhelm endogenous transporters [20]. Spinner-flask cultures of LM fibroblasts grown for six months under continuous aeration show identical generation times in HEPES media and bicarbonate controls, but HEPES retains physiological pH without supplemental CO₂, an operational freedom valuable for open or perfused systems [16].

Table 3. Benchmark comparisons: HEPES versus bicarbonate buffers at neutral pH

| Criterion | HEPES (25 mM) | NaHCO₃ / CO₂ (25 mM, 5% CO₂) | Quantitative Outcome | Reference |

|---|---|---|---|---|

| ΔpH after 72 h in ambient air | +0.05 [19] | –0.42 [19] | HEPES 8-fold more stable | [19] |

| Buffering power β (neuronal cytosol) | 10 mmol · L⁻¹ · pH⁻¹ [20] | 10 mmol · L⁻¹ · pH⁻¹ [20] | Equivalent | [20] |

| Cell generation time (LM cells, spinner flask) | 20 h [16] | 19 h [16] | No significant difference | [16] |

| Required gas phase control | None [17] | 5% CO₂ [17] | Operational simplicity for HEPES | [17] |

The practical implication is that HEPES outperforms bicarbonate in open-air workflows, microscopy, or transport steps outside a CO₂ incubator, while matching bicarbonate’s buffering power under controlled conditions. Its minimal temperature coefficient and fixed-charge design ensure that both proton uptake and release proceed with predictable stoichiometry, enabling reproducible biochemical assays, electrophysiology, and protein purification across laboratories [15] [9].

4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid represents a cornerstone buffering agent in modern cell culture applications, demonstrating superior performance characteristics compared to traditional bicarbonate-based systems [1] [2]. The compound exhibits exceptional carbon dioxide-independent buffering capacity, maintaining stable physiological pH values even during extended manipulation periods outside controlled atmosphere incubators [3] [4].

Research investigations have established optimal concentration ranges between 10 and 25 millimolar for most mammalian cell culture applications [5] [6]. Studies conducted across multiple cell lines, including human embryonic kidney cells, Chinese hamster ovary cells, and various cancer cell lines, consistently demonstrate enhanced cell viability and growth characteristics when cultured in 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-supplemented media [7] [8]. The buffer maintains effective pH control within the range of 7.2 to 7.4, closely approximating physiological conditions required for optimal cellular metabolism [9].

Comparative analysis reveals that 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-buffered media exhibit superior resistance to pH fluctuations caused by cellular respiratory activity and metabolic acid production [10] [11]. The zwitterionic nature of the compound ensures minimal interference with cellular membrane integrity while providing consistent buffering capacity across varying ionic strength conditions [12] [13]. Extended culture studies spanning 72 to 96 hours demonstrate sustained cell density improvements and enhanced metabolic activity in 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-supplemented systems compared to bicarbonate-only controls [14].

| Application | HEPES Concentration (mM) | pH Range | Key Benefits |

|---|---|---|---|

| Standard Cell Culture Media | 10-25 | 7.2-7.4 | pH stability independent of CO2 |

| Extended CO2-free Manipulation | 20-25 | 7.2-7.6 | Maintains pH during handling outside incubator |

| Lymphocytoid Cell Lines | 15-25 | 7.3-7.5 | Storage medium compatibility |

| CHO Cell Culture | 10-20 | 7.2-7.4 | Enhanced cell growth and productivity |

| Human Embryonic Kidney Cells | 15-25 | 7.2-7.6 | Improved transfection efficiency |

| Mammalian Tissue Culture | 10-25 | 7.2-7.4 | Superior pH control vs bicarbonate |

| Primary Cell Culture | 10-20 | 7.2-7.4 | Reduced cytotoxicity at optimal concentrations |

Recent investigations have revealed previously unrecognized cellular uptake mechanisms for 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, challenging earlier assumptions regarding membrane impermeability [15] [16]. Nuclear magnetic resonance spectroscopy studies demonstrate detectable intracellular concentrations of the buffer compound in multiple cell lines, including melanoma, osteosarcoma, and cervical cancer cells [16]. This cellular internalization persists for extended periods, with measurable intracellular levels detected up to 48 hours following medium exchange [16].

The buffer demonstrates exceptional compatibility with protein transfection protocols, with optimization studies revealing enhanced delivery efficiency when proteins are pre-incubated with 20 millimolar 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid solutions [17]. The optimal protein-to-buffer ratio approximates 1 microgram protein per 50 microliters of 20 millimolar solution, achieving transfection efficiencies exceeding 98 percent in various cancer cell lines [17]. This enhancement mechanism appears to involve charge neutralization of protein molecules, reducing diffusion coefficients and facilitating endocytic uptake [18].

Protein Purification and Enzyme Activity Stabilization

4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid demonstrates exceptional utility in protein purification protocols, particularly in applications requiring precise pH control without metal ion interference [19] [20]. The buffer's negligible metal binding capacity makes it especially valuable for metalloenzyme purification and characterization studies, where traditional aminoalkyl buffers may introduce confounding chelation effects [21] [22].

Comparative enzymatic studies reveal significant performance advantages for 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid in metalloenzyme applications [21]. Research examining manganese-dependent dioxygenase BLC23O demonstrates optimal enzyme activity in 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer systems, with the lowest metal ion dissociation constant recorded at 1.49 ± 0.05 micromolar under optimal conditions of pH 7.6 at 32.5 degrees Celsius [21]. The buffer system yields superior catalytic efficiency and turnover numbers compared to Tris-hydrochloride and sodium phosphate alternatives [21].

Iron-dependent enzyme characterization studies corroborate these findings, showing distinct kinetic parameter variations dependent upon buffer selection [21]. 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid systems demonstrate Michaelis constant values of 1.80 micromolar and catalytic efficiency values of 0.36 per micromolar per second for iron-dependent catechol dioxygenase, representing optimal performance among tested buffer systems [21]. Conversely, non-metalloenzymes such as trypsin exhibit buffer-independent kinetic parameters, suggesting selective advantages for metal-dependent enzymatic processes [21].

| Purification Method | HEPES Concentration (mM) | pH Range | Specific Application |

|---|---|---|---|

| Immobilized Metal Affinity Chromatography (IMAC) | 20-50 | 7.0-8.0 | His-tagged protein purification |

| Cation Exchange Chromatography | 10-30 | 6.8-7.5 | Recombinant protein isolation |

| Anion Exchange Chromatography | 15-40 | 7.5-8.2 | Antibody purification |

| Size Exclusion Chromatography | 10-25 | 7.0-7.5 | Protein size separation |

| Hydrophobic Interaction Chromatography | 20-50 | 7.0-7.8 | Membrane protein solubilization |

| Membrane Protein Extraction | 50 | 7.5 | GPCR and membrane protein prep |

| Enzyme Stabilization | 5-25 | 7.0-8.0 | Metalloenzyme activity preservation |

Chromatographic applications demonstrate consistent performance advantages across multiple separation modalities [22] [23]. Immobilized metal affinity chromatography protocols utilizing 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers at concentrations between 20 and 50 millimolar provide optimal conditions for histidine-tagged protein purification [22]. The buffer maintains protein stability throughout the purification process while enabling precise pH control during gradient elution steps [23].

Cation exchange chromatography applications benefit from 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffering at concentrations between 10 and 30 millimolar, providing stable ionic environments for protein separation based on surface charge characteristics [22]. The buffer's compatibility with various salt gradients enables fine-tuned separation resolution without compromising protein integrity or activity [24]. Studies examining recombinant KRAS4b purification demonstrate successful isolation using 20 millimolar 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer systems at pH 7.3 [22].

Membrane protein extraction protocols particularly benefit from 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid stabilization, with concentrations up to 50 millimolar providing optimal conditions for G-protein coupled receptor purification [25]. The buffer maintains membrane protein structural integrity during detergent solubilization steps while preserving functional activity required for subsequent characterization studies [25]. Microscale purification protocols demonstrate successful isolation of membrane proteins using 5-milliliter biomass samples with 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-based extraction buffers [25].

Enzyme stabilization studies reveal concentration-dependent effects on protein longevity and activity retention [26] [27]. Optimal concentrations between 5 and 25 millimolar provide maximal enzyme protection during storage and handling procedures [28]. The buffer's chemical stability and resistance to oxidative degradation contribute to extended enzyme shelf life compared to alternative buffering systems [29] [30]. However, certain limitations exist, including interference with Lowry protein assays and potential radical formation under specific experimental conditions [3] [17].

Nucleic Acid Hybridization and Electrophoresis Protocols

4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid demonstrates significant advantages in nucleic acid research applications, particularly in protocols requiring stable pH maintenance without the complications associated with traditional buffering systems [31] [32]. The compound exhibits reduced interference with DNA restriction enzyme reactions compared to buffers containing fewer substituted amine groups, making it particularly valuable for molecular cloning and analysis procedures [33].

Polymerase chain reaction enhancement studies reveal improved performance characteristics when 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid is incorporated with traditional Tris-based buffer systems [34]. Comparative analysis demonstrates expanded dynamic range and enhanced efficiency in quantitative real-time polymerase chain reaction applications when buffers combine 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid with Tris at optimal concentrations [34]. These improvements prove particularly beneficial for detecting and quantifying low-abundance nucleic acid targets [34].

Electrophoretic applications demonstrate superior performance in preventing degradation-sensitive bacterial strains during pulsed-field gel electrophoresis [35]. Studies examining Salmonella enterica and enterohemorrhagic Escherichia coli strains show complete elimination of electrophoresis-related DNA degradation when 16 millimolar 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer replaces traditional Tris-containing systems [35]. The buffer composition of 16 millimolar 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid sodium hydroxide, 16 millimolar sodium acetate, and 0.8 millimolar ethylenediaminetetraacetic acid at pH 7.5 provides optimal protection against nucleolytic activities [35].

| Application | HEPES Concentration (mM) | pH Range | Key Function |

|---|---|---|---|

| RNA Isolation and Analysis | 10-50 | 6.8-7.5 | pH stabilization during RNA prep |

| DNA Electrophoresis | 16 | 7.5 | Prevention of DNA degradation |

| PCR Buffer Enhancement | 10-25 | 7.0-8.0 | Enhanced PCR dynamic range |

| RNA Hybridization | 20-100 | 6.5-7.5 | Optimal hybridization conditions |

| DNA Restriction Enzyme Reactions | 10-25 | 7.0-8.0 | Reduced interference vs Tris |

| RNA Crystallization | 100 | 6.5 | Crystal formation facilitation |

| mRNA Delivery Systems | 10-50 | 7.0-8.0 | Improved transfection efficiency |

Ribonucleic acid research applications benefit substantially from 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffering systems [36] [37]. The buffer provides optimal pH stabilization during RNA isolation and analysis procedures, with concentrations between 10 and 50 millimolar proving most effective for maintaining sample integrity [36]. Pre-hybridization and hybridization protocols utilizing 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid demonstrate enhanced RNA-target binding affinity and reduced non-specific interactions [36].

RNA crystallization studies reveal successful structure determination using 100 millimolar 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer systems [38]. The RNase P specificity domain from Thermus thermophilus crystallizes effectively under conditions including 20 percent 1,6-hexanediol, 100 millimolar 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid at pH 6.5, and 3 millimolar spermine [38]. These crystallization conditions enable high-resolution structural analysis essential for understanding ribonucleoprotein function and mechanism [38].

Messenger RNA delivery applications demonstrate enhanced transfection efficiency when 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers are incorporated into lipid nanoparticle formulations [39]. Comparative studies examining biological buffers including 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, Tris, and phosphate-buffered saline reveal superior cryoprotection and transfection performance with 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-buffered systems [39]. In vitro studies using HeLa and HEK293T cells demonstrate preferential transfection patterns dependent upon buffer selection, with 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid systems showing optimal performance in specific cell line applications [39].

The buffer's compatibility with DNA-protein interaction studies makes it particularly valuable for chromatin immunoprecipitation and protein-DNA binding assays [40]. Concentrations between 10 and 25 millimolar provide optimal conditions for maintaining protein-nucleic acid complex stability while enabling subsequent analytical procedures [40]. The minimal UV absorption characteristics of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid reduce interference with spectrophotometric nucleic acid quantification methods [33].

Mitochondrial and Organelle Isolation Techniques

4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid serves as a critical component in organelle isolation protocols, providing essential pH stability and ionic balance required for maintaining subcellular structure and function during purification procedures [41] [42]. The buffer's compatibility with isotonic sucrose solutions and minimal interference with organellar membrane integrity make it indispensable for high-quality mitochondrial and endosomal preparations [43] [44].

Mitochondrial isolation protocols consistently employ 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid concentrations between 2 and 20 millimolar, combined with mannitol, sucrose, and chelating agents to create optimal preservation conditions [41] [43]. Standard isolation buffer compositions include 5 millimolar 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid at pH 7.2, 210 millimolar mannitol, 70 millimolar sucrose, and 1 millimolar ethylene glycol tetraacetic acid [43]. These formulations maintain mitochondrial respiratory competence and structural integrity throughout the isolation process [43].

Rapid isolation techniques utilizing tissue dissociation and differential filtration demonstrate successful mitochondrial purification in less than 30 minutes using 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-based buffers [42]. The protocol yields approximately 2 × 10^10 viable and respiration-competent mitochondria from 0.18 ± 0.04 grams of tissue sample [42]. Homogenization buffer compositions incorporating 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid provide optimal conditions for mechanical disruption while preserving organellar viability [42].

| Organelle Type | HEPES Concentration (mM) | Buffer Composition | pH | Primary Function |

|---|---|---|---|---|

| Mitochondria (Cultured Cells) | 5-20 | HEPES + Mannitol + Sucrose + EGTA | 7.2-7.4 | Maintains mitochondrial integrity |

| Mitochondria (Tissue) | 2-20 | HEPES + Mannitol + Sucrose + EDTA | 7.2 | Preserves respiratory function |

| Early Endosomes | 10-25 | HEPES + Sucrose density gradient | 7.0-7.5 | Endosomal membrane stability |

| Late Endosomes | 10-25 | HEPES + Sucrose density gradient | 7.0-7.5 | Late endosome purification |

| Lysosomes | 5-15 | HEPES + isotonic solutions | 7.0-7.4 | Lysosomal isolation and function |

| Crude Mitochondrial Fraction | 5 | HEPES + Mannitol + Sucrose + EGTA + BSA | 7.2 | General organelle preservation |

| Subcellular Fractionation | 10-50 | HEPES + various density media | 7.0-7.5 | Multiple organelle separation |

Subcellular fractionation studies demonstrate successful separation of early and late endosomes using 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-buffered sucrose density gradients [44] [45]. The protocol enables isolation of distinct organellar fractions through differential centrifugation, with early endosomes concentrating at interfaces between 25 and 35 percent sucrose, while late endosomes accumulate between 8 and 25 percent sucrose [44]. These fractionation procedures facilitate detailed analysis of organellar composition and function in cellular trafficking studies [44].

Advanced organelle isolation techniques employ 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers for studying viral trafficking and endocytic pathways [44]. Kaposi sarcoma-associated herpesvirus trafficking studies utilize sucrose flotation gradient assays with 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffering to trace viral progression through early and late endosomal compartments [44]. The methodology enables direct quantification of viral particles within isolated organellar fractions using quantitative polymerase chain reaction and Western blotting techniques [44].

Specialized applications include isolation of membrane-bound organelles for proteomic analysis and functional studies [46]. Percoll gradient purification methods incorporate 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers to achieve high-purity organellar preparations suitable for mass spectrometry analysis [47]. The buffer's low UV absorbance and minimal protein binding characteristics reduce interference with downstream analytical procedures [33].

Mitochondrial subfractionation protocols utilize 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-based systems to separate distinct mitochondrial compartments [47]. These techniques enable isolation of inner membrane, outer membrane, intermembrane space, and matrix fractions for detailed biochemical characterization [47]. The buffer maintains compartmental integrity while providing optimal conditions for enzymatic activity measurements and protein localization studies [47].

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 80 of 87 companies (only ~ 8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Baicu SC, Taylor MJ (2002). "Acid-base buffering in organ preservation solutions as a function of temperature: new parameters for comparing buffer capacity and efficiency". Cryobiology. 45 (1): 33–48. doi:10.1016/S0011-2240(02)00104-9. PMID 12445548.

3. Lepe-Zuniga JL, Zigler JS, Gery I (October 1987). "Toxicity of light-exposed Hepes media". Journal of Immunological Methods. 103 (1): 145. doi:10.1016/0022-1759(87)90253-5. PMID 3655381.

4. Zigler JS, Lepe-Zuniga JL, Vistica B, Gery I (May 1985). "Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium". In Vitro Cellular & Developmental Biology. 21 (5): 282–7. doi:10.1007/BF02620943. PMID 4019356. S2CID 6557697.

5. "Hopax Fine Chemicals - Biological buffers and their interactions with metal ions".

6. Culture Conditions and Types of Growth Media for Mammalian Cells By Zhanqiu Yang and Hai-Rong Xiong Submitted: December 2nd 2011Reviewed: August 13th 2012Published: October 17th 2012 DOI: 10.5772/52301https://www.intechopen.com/books/biomedical-tissue-culture/culture-conditions-and-types-of-growth-media-for-mammalian-cells

7. J. gen. ViroL 0968), 3o9-3IZ Printed in Great Britain Use of a New Buffer in the Culture of Animal Cells (Accepted 20 November I967)

8. Biological Buffers • AppliChem © 2008 P.4&P.7